4-Chloro-3-methyl-2H-indazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

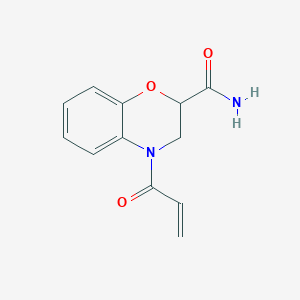

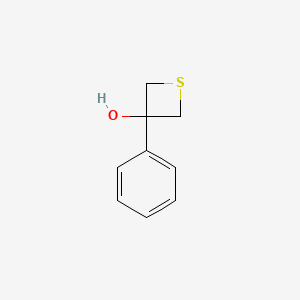

4-Chloro-3-methyl-2H-indazole-5-carboxylic acid is a derivative of indazole, a heterocyclic compound. Indazole contains a pyrazole ring fused to a benzene ring . The specific compound you’re asking about has additional functional groups: a chlorine atom on the 4th carbon, a methyl group on the 3rd carbon, and a carboxylic acid group on the 5th carbon .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years . Various methods have been reported for the synthesis of indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Indazole is a significant heterocyclic system in natural products and drugs. It plays a main role in cell biology . The specific structure of 4-Chloro-3-methyl-2H-indazole-5-carboxylic acid would include the indazole core, with the additional functional groups providing unique chemical properties .Chemical Reactions Analysis

Indazole derivatives, including 4-Chloro-3-methyl-2H-indazole-5-carboxylic acid, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Agents

Indazole derivatives, including 4-Chloro-3-methyl-indazole-5-carboxylic acid , have been studied for their potential as anti-inflammatory agents. They have been found to inhibit the production of pro-inflammatory mediators in various models, which suggests their utility in treating conditions like osteoarthritis .

Antimicrobial Activity

The indazole nucleus is a part of many compounds with significant antimicrobial properties. Research has shown that modifications to the indazole ring, such as chloro and methyl substitutions, can enhance these properties, making them valuable in the development of new antimicrobial drugs .

Anticancer Research

Indazole derivatives are being explored for their anticancer activities. They have been reported to inhibit cell growth in various cancer cell lines, including colon and melanoma, indicating their potential use in cancer therapy .

Hypoglycemic Activity

Compounds with an indazole structure have been associated with hypoglycemic activity, suggesting their application in managing blood sugar levels and treating diabetes .

Antiprotozoal Properties

Indazole-based compounds have shown promise in the treatment of protozoal infections. Their ability to interfere with the life cycle of protozoa makes them candidates for antiprotozoal drug development .

Antihypertensive Effects

The structural diversity of indazole compounds allows for their application in cardiovascular research, particularly in the development of antihypertensive drugs. Their mechanism of action often involves modulation of blood pressure-regulating pathways .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-3-methyl-2H-indazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-4-7-6(12-11-4)3-2-5(8(7)10)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMKVCHDXGYDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC(=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methyl-2H-indazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)

![3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2930556.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2930558.png)

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)